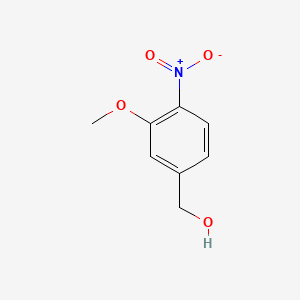

(3-Methoxy-4-nitrophenyl)methanol

描述

Significance of Aryl-Substituted Methanols in Chemical Transformations

Aryl-substituted methanols, often referred to as benzylic alcohols, represent a cornerstone class of intermediates in organic synthesis. Their importance lies in the reactivity of the hydroxyl (-OH) group and its proximity to the aromatic ring. This structure allows for a diverse array of chemical transformations. The benzylic carbon atom is activated, facilitating reactions such as oxidation to aldehydes and carboxylic acids, conversion to benzylic halides, and participation in various coupling reactions. ncert.nic.in

These compounds serve as fundamental starting materials for constructing a wide range of organic molecules. ncert.nic.in For instance, the oxidation of a primary benzylic alcohol yields a benzaldehyde, a functional group that is itself a versatile intermediate for forming carbon-carbon bonds and other functionalities. ncert.nic.in Furthermore, the alcohol group can be transformed into a good leaving group, enabling nucleophilic substitution reactions to introduce a variety of other atoms and functional groups at the benzylic position. ncert.nic.in This versatility makes aryl-substituted methanols indispensable in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of the Research Landscape Surrounding (3-Methoxy-4-nitrophenyl)methanol

This compound, a solid crystalline compound, is distinguished by its aromatic ring substituted with both an electron-donating methoxy (B1213986) group and a powerful electron-withdrawing nitro group. cymitquimica.com This specific substitution pattern dictates its reactivity and makes it a subject of interest in specialized synthetic applications. cymitquimica.comsigmaaldrich.com

Research has primarily focused on utilizing this compound as a precursor to other valuable chemical entities. Its documented applications demonstrate its role as a key intermediate in multi-step synthetic pathways.

Key Research Applications:

Oxidation to Aldehyde: The compound can be readily oxidized to form 3-methoxy-4-nitrobenzaldehyde (B1600471). sigmaaldrich.comchemicalbook.com One documented method involves using pyridinium (B92312) dichromate (PDC) in a dispersion with dichloromethane (B109758) to achieve this transformation. chemicalbook.com

Synthesis of Aryl Azides: It serves as a starting material for the synthesis of 3-methoxy-4-nitrobenzyl azide (B81097). sigmaaldrich.com Aryl azides of this type have been used to create photoaffinity labeling reagents, which are valuable tools in biochemical research for studying protein interactions, such as those involving tubulin. sigmaaldrich.com

Precursor for Hydantoin Synthesis: The compound is used to synthesize 4-[3-(2-methylphenyl)ureido]-3-methoxybenzylchloride, an intermediate required for the creation of certain trifluoromethyl-substituted hydantoins. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 80866-88-2 | cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₈H₉NO₄ | cymitquimica.com |

| Molecular Weight | 183.16 g/mol | sigmaaldrich.com |

| Physical Form | Solid | cymitquimica.comsigmaaldrich.com |

| Melting Point | 95-97 °C | sigmaaldrich.com |

| SMILES | O=N(=O)C1=CC=C(C=C1OC)CO | cymitquimica.com |

| InChI Key | AADYWCBPJZAJNU-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

Table 2: Selected Synthetic Applications of this compound

| Application | Resulting Compound/Product Class | Reference |

|---|---|---|

| Oxidation | 3-methoxy-4-nitrobenzaldehyde | sigmaaldrich.comchemicalbook.com |

| Azide Synthesis | 3-methoxy-4-nitrobenzyl azide | sigmaaldrich.com |

| Photoaffinity Labeling | Reagents for tubulin studies | sigmaaldrich.com |

Bridging Fundamental Chemical Principles with Applied Synthetic Challenges

The utility of this compound is a clear illustration of how fundamental principles of physical organic chemistry are applied to solve complex synthetic problems. The molecule's reactivity is governed by the electronic interplay between its substituents. The methoxy (-OCH₃) group is an ortho-, para-director and an activating group due to its electron-donating resonance effect. cymitquimica.com Conversely, the nitro (-NO₂) group is a meta-director and a strong deactivating group due to its electron-withdrawing inductive and resonance effects. cymitquimica.com

This electronic tug-of-war on the benzene (B151609) ring influences the reactivity of the entire molecule, including the benzylic alcohol. The presence of the nitro group enhances the electrophilicity of the aromatic ring under certain conditions and modifies the chemical properties of the benzylic position. This tailored electronic environment is not accidental; it is exploited by chemists to direct reactions toward a desired outcome, a key challenge in targeted synthesis. For example, the synthesis of specific isomers of complex molecules for pharmaceutical research requires starting materials with precisely placed functional groups that can guide subsequent reactions. sigmaaldrich.com

The transformation of the alcohol into an aldehyde or an azide demonstrates how a single, well-designed starting material can act as a gateway to different molecular functionalities. sigmaaldrich.comchemicalbook.com This strategic approach, where the inherent electronic nature of a molecule is leveraged to achieve a specific synthetic goal, bridges the gap between theoretical chemical principles and the empirical, hands-on challenges of building complex molecules for research and industry. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-methoxy-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADYWCBPJZAJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001599 | |

| Record name | (3-Methoxy-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-88-2 | |

| Record name | 3-Methoxy-4-nitrobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methoxy-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 4 Nitrophenyl Methanol

Mechanistic Studies of Reactions Involving the Aromatic Ring and Functional Groups

The interplay of the functional groups on the aromatic ring of (3-Methoxy-4-nitrophenyl)methanol governs its reactivity in a variety of chemical transformations.

Nucleophilic Aromatic Substitution Pathways Mediated by the Nitro Group

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This activation is a consequence of the nitro group's potent electron-withdrawing nature, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. youtube.comlibretexts.org For a nucleophilic attack to occur, the aromatic ring needs to be electron-deficient, and the presence of electron-withdrawing substituents facilitates this. wikipedia.org

In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group. The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org The first step is the addition of the nucleophile to form a resonance-stabilized anionic intermediate. The nitro group at the para position relative to a potential leaving group can effectively delocalize the negative charge, thus stabilizing the Meisenheimer complex. youtube.comlibretexts.org The second step involves the elimination of the leaving group, which restores the aromaticity of the ring. youtube.com

While this compound itself does not have a typical leaving group for a classic SNAr reaction, understanding these pathways is crucial when considering derivatives or reactions where one of the existing groups might be modified to become a leaving group. The presence of the nitro group is a key feature that would dominate the regioselectivity of such a substitution.

Oxidative Transformations of the Hydroxymethyl Group to Aldehydes and Carboxylic Acids

The hydroxymethyl group of this compound can be oxidized to form the corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde (B1600471), or further to 3-methoxy-4-nitrobenzoic acid.

A common reagent used for the oxidation of primary alcohols to aldehydes is pyridinium (B92312) dichromate (PDC). For instance, the reaction of this compound with PDC in dichloromethane (B109758) (DCM) at room temperature yields 3-methoxy-4-nitrobenzaldehyde. chemicalbook.com

The mechanism of oxidation with chromium-based reagents like PDC generally involves the formation of a chromate (B82759) ester from the alcohol and the chromium species. This is followed by the elimination of a proton from the carbon bearing the oxygen, with the chromium atom acting as the leaving group, to form the carbon-oxygen double bond of the aldehyde.

Further oxidation of the aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents or by modifying the reaction conditions.

Reductive Processes of the Nitro Group to Amino Derivatives

The nitro group of this compound can be reduced to an amino group, yielding (3-methoxy-4-aminophenyl)methanol. This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This is a common and efficient method using catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel in the presence of hydrogen gas (H₂). masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective reducing agents. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative. commonorganicchemistry.com

Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) can be used, sometimes allowing for selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

The general mechanism for these reductions involves a series of electron and proton transfers to the nitro group, leading to the formation of nitroso, hydroxylamino, and finally the amino group. The choice of reagent can sometimes be tailored to stop at an intermediate stage, such as the hydroxylamine. wikipedia.orgmdpi.com It is important to note that some reducing agents, like lithium aluminum hydride (LiAlH₄), are not suitable for reducing aromatic nitro groups to amines as they tend to form azo compounds. commonorganicchemistry.com

Ether Cleavage and Transesterification Reactions

Ether Cleavage: The methoxy (B1213986) group on the aromatic ring is an ether linkage. Cleavage of aryl methyl ethers to the corresponding phenols is a common transformation. Reagents like boron tribromide (BBr₃) are effective for this purpose. organic-chemistry.org The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. Other methods for cleaving p-methoxybenzyl (PMB) ethers, which are structurally similar, include the use of cerium(IV) ammonium (B1175870) nitrate (B79036) or dimethylboron bromide. researchgate.net

Transesterification: While this compound itself does not have an ester group, its alcohol functionality allows it to participate in transesterification reactions. Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, the original alkoxy group is eliminated as an alcohol, and the new ester is formed. masterorganicchemistry.com

In a base-catalyzed transesterification, a strong base deprotonates the alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The original alkoxy group is then eliminated to give the new ester. masterorganicchemistry.com

Regioselectivity and Stereochemical Considerations in Reactions of this compound

Regioselectivity: The regioselectivity of reactions involving the aromatic ring of this compound is primarily dictated by the directing effects of the existing substituents. The methoxy group is an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a meta-director because it withdraws electron density from the ortho and para positions, making the meta position relatively more reactive towards electrophiles.

In electrophilic aromatic substitution reactions, the outcome will depend on the balance of these opposing effects. However, due to the strong deactivating nature of the nitro group, such reactions might be sluggish.

In nucleophilic aromatic substitution, the nitro group is a powerful activating group and directs incoming nucleophiles to the ortho and para positions relative to itself. wikipedia.orgyoutube.com

The reactivity of the hydroxymethyl group is largely independent of the ring positions, though the electronic nature of the ring can influence the rates of its reactions.

Stereochemical Considerations: this compound is an achiral molecule as it does not possess a stereocenter. However, reactions that introduce a new chiral center could potentially lead to the formation of stereoisomers. For example, if the hydroxymethyl group were to be involved in a reaction that creates a new chiral center at the benzylic carbon, a racemic mixture of enantiomers would be expected unless a chiral reagent or catalyst is used to induce stereoselectivity. Similarly, reactions on the aromatic ring that introduce a chiral substituent would result in a racemic mixture.

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetics and thermodynamics of the transformations of this compound are influenced by the nature of the reactants, catalysts, and reaction conditions.

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on the electron-withdrawing ability of the activating group. The presence of the nitro group significantly lowers the activation energy for the formation of the Meisenheimer complex, making the reaction kinetically favorable. nih.gov The stability of the Meisenheimer intermediate, a key factor in the reaction's thermodynamics, is enhanced by the resonance delocalization of the negative charge onto the nitro group. libretexts.org

Oxidation: The oxidation of the hydroxymethyl group is generally a thermodynamically favorable process, leading to the more stable aldehyde or carboxylic acid. The kinetics of the reaction will depend on the strength of the oxidizing agent and the reaction temperature.

Reduction: The reduction of a nitro group to an amine is a highly exothermic process. The reaction is thermodynamically favorable. Kinetically, the reaction rate can be controlled by the choice of catalyst and reaction conditions such as temperature and pressure (for catalytic hydrogenation).

Ether Cleavage: The cleavage of the methoxy group is typically an endergonic process under neutral conditions, requiring energy input and harsh reagents. The thermodynamics can be shifted by using reagents that form strong bonds with the methyl group and the phenolic oxygen.

Transesterification: Transesterification is an equilibrium process. masterorganicchemistry.com The position of the equilibrium and thus the thermodynamic favorability of the reaction can be influenced by Le Chatelier's principle, for example, by using a large excess of the reactant alcohol or by removing one of the products as it is formed. masterorganicchemistry.comnih.gov The kinetics of the reaction are enhanced by the use of acid or base catalysts. masterorganicchemistry.com

Table of Interactive Data:

| Reaction Type | Reagents/Conditions | Product(s) | Key Mechanistic Feature |

| Nucleophilic Aromatic Substitution (Hypothetical) | Nucleophile, Leaving Group | Substituted aromatic ring | Formation of a Meisenheimer complex stabilized by the nitro group. youtube.comlibretexts.org |

| Oxidation | Pyridinium dichromate (PDC) | 3-Methoxy-4-nitrobenzaldehyde | Formation and elimination of a chromate ester. |

| Reduction | H₂/Pd/C or Fe/HCl | (3-Methoxy-4-aminophenyl)methanol | Stepwise reduction via nitroso and hydroxylamino intermediates. wikipedia.org |

| Ether Cleavage | Boron tribromide (BBr₃) | (3-Hydroxy-4-nitrophenyl)methanol | Lewis acid coordination to the ether oxygen followed by nucleophilic attack. |

| Transesterification | Alcohol, Acid or Base catalyst | New ester | Nucleophilic attack of the alcohol on the ester carbonyl. masterorganicchemistry.com |

Reaction Rate Determination and Activation Parameters

Kinetic studies on the oxidation of benzyl (B1604629) alcohols often reveal a first-order dependence on both the alcohol and the oxidizing agent. nih.govresearchgate.net The reaction rate is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. Electron-donating groups, such as the methoxy group, tend to increase the reaction rate, while electron-withdrawing groups, like the nitro group, generally decrease it. nih.gov This is often quantified using the Hammett equation, which relates reaction rates to substituent constants. However, for some reactions involving substituted benzyl alcohols, a non-linear Hammett plot is observed, suggesting a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent changes. nih.govresearchgate.net

The oxidation of benzyl alcohols is also subject to a primary kinetic isotope effect when the benzylic hydrogens are replaced with deuterium. researchgate.netnih.gov This indicates that the cleavage of the C-H bond at the benzylic position is part of the rate-determining step of the reaction.

While specific activation parameters for this compound are not explicitly documented in the reviewed literature, studies on similar compounds provide insight into the expected values. For instance, the oxidation of benzhydrol under phase transfer catalysis has an experimental activation energy of around 32.5 to 44.04 kJ·mol⁻¹. nih.gov Microkinetic modeling of benzyl alcohol oxidation on a palladium catalyst has identified activation energies for alcohol dissociation to be around 57.9 kJ/mol. researchgate.net

Table 1: Representative Kinetic Data for the Oxidation of Substituted Benzyl Alcohols

| Substrate | Oxidant | Reaction Conditions | Observed Rate Constant (k) | Activation Energy (Ea) | Reference |

| Benzyl Alcohol | Quinolinium Dichromate | 30% aq. acetic acid, 0.05 M H₂SO₄, 303 K | - | - | nih.gov |

| p-Methoxybenzyl Alcohol | Quinolinium Dichromate | 30% aq. acetic acid, 0.05 M H₂SO₄, 303 K | Rate enhanced | - | nih.gov |

| p-Nitrobenzyl Alcohol | Quinolinium Dichromate | 30% aq. acetic acid, 0.05 M H₂SO₄, 303 K | Rate reduced | - | nih.gov |

| Benzyl Alcohol | Acidified Dichromate | 20% aq. acetic acid, 1.0 x 10⁻² M H₂SO₄, 308 K | First order in [oxidant] and [substrate] | - | researchgate.net |

| Benzhydrol | Permanganate (PTC) | Chlorobenzene, 298 K | k₂ values are reasonably constant | 32.5 - 44.04 kJ·mol⁻¹ | nih.gov |

Note: The table presents qualitative and quantitative data from studies on analogous compounds to infer the reactivity of this compound. Specific rate constants for the target compound were not found.

Equilibrium Studies and Product Distribution

The transformation of this compound can lead to various products depending on the reaction conditions. The most common transformation is oxidation, which primarily yields 3-methoxy-4-nitrobenzaldehyde. lookchem.comsigmaaldrich.com

Studies on the oxidation of structurally similar compounds, such as 3-methoxy-4-hydroxybenzyl alcohol, have shown that the primary oxidation product is the corresponding aldehyde (vanillin). researchgate.netnih.gov Further oxidation can lead to the formation of the carboxylic acid (vanillic acid) and other byproducts like quinones. researchgate.netnih.gov It is reasonable to expect a similar product distribution for the oxidation of this compound, with 3-methoxy-4-nitrobenzaldehyde being the initial and major product, and 3-methoxy-4-nitrobenzoic acid as a potential over-oxidation product.

The equilibrium of the oxidation reaction generally lies far towards the product side, especially with strong oxidizing agents, making the reaction essentially irreversible under typical synthetic conditions. The stability of the resulting aldehyde, which is conjugated with the aromatic ring, contributes to the thermodynamic favorability of the reaction.

While specific equilibrium constants for the transformation of this compound are not available in the literature, thermodynamic studies of related reactions, such as the alkaline hydrolysis of nitroaromatic compounds, indicate that such reactions are thermodynamically favorable. mdpi.com

Table 2: Expected Product Distribution in the Oxidation of this compound

| Reactant | Oxidizing Agent | Primary Product | Potential Byproducts | Reference (Analogous Reaction) |

| This compound | General Oxidants (e.g., PCC, PDC, KMnO₄) | 3-Methoxy-4-nitrobenzaldehyde | 3-Methoxy-4-nitrobenzoic acid | researchgate.netnih.gov |

Note: This table is based on the product distribution observed for the oxidation of the analogous compound 3-methoxy-4-hydroxybenzyl alcohol.

Applications of 3 Methoxy 4 Nitrophenyl Methanol As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules and Natural Products

The utility of (3-methoxy-4-nitrophenyl)methanol in constructing more elaborate organic molecules is primarily centered on the reactivity of its functional groups. The benzylic alcohol can be readily oxidized to form the corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde (B1600471). nih.govgoogle.com This transformation is a common and critical step in organic synthesis, as aldehydes are precursors to a vast array of chemical structures.

A typical oxidation reaction is detailed below:

Table 1: Oxidation of this compound| Reactant | Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Pyridinium (B92312) dichromate (PDC) | Dichloromethane (B109758) (DCM) | Room temperature, 17 hours | 3-Methoxy-4-nitrobenzaldehyde | Quantitative | google.com |

This aldehyde can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions, significantly expanding the molecular complexity. Furthermore, the nitro group can be reduced to an amine, which opens up another avenue for diversification, allowing for the introduction of nitrogen-containing functionalities and the construction of heterocyclic systems. nih.gov While direct applications in the total synthesis of specific natural products are not extensively documented in publicly available literature, its role as a precursor to key aldehydes and amines underscores its potential in this field.

Precursor for Pharmaceutically Relevant Compounds and Active Pharmaceutical Ingredients (APIs)

The structural motif of this compound is present in various compounds of pharmaceutical interest. nih.gov Its functional groups allow for its incorporation into larger, more complex molecules with potential therapeutic activities.

This compound is a key starting material for the synthesis of specific aryl azides. nih.gov For instance, it is used to produce 3-methoxy-4-nitrobenzyl azide (B81097). nih.gov Aryl azides are important functional groups in medicinal chemistry and chemical biology. They are often used in "click chemistry" reactions and for creating photoaffinity labels to study biological targets like the protein tubulin. nih.gov

Kinase inhibitors are a critical class of drugs, particularly in oncology. While a direct, step-by-step synthesis of a specific kinase inhibitor starting from this compound is not explicitly detailed in the provided search results, the 3-methoxy-4-aminophenyl moiety, which is derived from the reduction of the nitro group of the title compound, is a structural component found in some kinase inhibitors. For example, Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, contains this structural unit. nih.gov The synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR-TK inhibitors also highlights the importance of substituted phenyl rings in the design of new kinase inhibitors.

The 3-methoxy-4-nitrophenyl structural core is central to the synthesis of key intermediates for Brigatinib, a potent tyrosine kinase inhibitor used in cancer therapy. google.com Although the synthesis does not start directly from the alcohol, it begins with a closely related compound, 1-(3-methoxy-4-nitrophenyl)piperidin-4-one. The subsequent steps highlight the crucial role of the nitro-substituted methoxyphenyl group.

The synthesis of a key Brigatinib precursor involves the following steps:

Table 2: Synthesis of a Brigatinib Intermediate| Step | Starting Material | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | 1-boc-piperazine, Sodium triacetoxyborohydride | tert-Butyl 4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate | Reductive amination to couple piperidone and piperazine (B1678402) rings. | google.com |

| 2 | tert-Butyl 4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate | Hydrogen gas, 10% Palladium on carbon | tert-Butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate | Reduction of the nitro group to a primary amine, a key step for further elaboration into the final API. | google.com |

This sequence demonstrates how the nitro group of the initial 3-methoxy-4-nitrophenyl moiety is strategically used and transformed into the essential aniline (B41778) group required for the final structure of Brigatinib. google.com

Utility in Agrochemical and Specialty Chemical Synthesis

While specific examples of this compound's direct use in the large-scale synthesis of commercial agrochemicals are not prominent in the available literature, its structural features are relevant to this sector. Substituted benzyl (B1604629) alcohols and their derivatives are common intermediates in the synthesis of pesticides and herbicides. For instance, a structurally related compound, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, is a key intermediate in the synthesis of certain pyrethroid insecticides. This illustrates the potential utility of functionalized benzyl alcohols like this compound in the agrochemical industry. Its role in specialty chemicals is primarily as a building block, where the nitro and alcohol functionalities can be manipulated to produce a range of fine chemicals and research compounds. nih.gov

Development of Photoaffinity Labeling Reagents and Molecular Probes

This compound is a key precursor in the development of sophisticated tools for chemical biology, particularly photoaffinity labeling reagents and molecular probes. Its inherent photochemical reactivity, stemming from the o-nitrobenzyl moiety, allows for light-induced covalent modification of biological targets, enabling the study of molecular interactions and functions. sigmaaldrich.comumass.edu

The o-nitrobenzyl group is well-established in polymer and materials science for its photocleavable properties. Upon irradiation with UV light, o-nitrobenzyl alcohol derivatives undergo a photoisomerization to the corresponding o-nitrosobenzaldehyde. umass.edu This characteristic is harnessed to create "caged compounds," where a molecule's activity is masked until released by light. This principle extends to the creation of photoaffinity labels, which are designed to bind to a specific biological target and then, upon photoactivation, form a permanent covalent bond.

A significant application of this compound is in the synthesis of aryl azides, which serve as potent photoaffinity labeling reagents. For instance, it has been used as a starting material for the synthesis of (Z)-1-(4′-azido-3′-methoxyphenyl)-2-(3″,4″,5″-trimethoxyphenyl)ethane. sigmaaldrich.com This compound is a potential photoaffinity label for tubulin, a critical protein in cell division, demonstrating the utility of this compound in creating probes to investigate fundamental biological processes. sigmaaldrich.com

The general strategy involves converting the alcohol group of this compound into other functional groups that can be further elaborated. A common initial step is its conversion to 3-methoxy-4-nitrobenzyl azide. sigmaaldrich.com This azide can then be incorporated into more complex molecular architectures designed to interact with specific biological targets.

Table 1: Examples of Probes Derived from this compound

| Precursor | Derived Probe | Application | Reference |

|---|---|---|---|

| This compound | (Z)-1-(4′-azido-3′-methoxyphenyl)-2-(3″,4″,5″-trimethoxyphenyl)ethane | Potential photoaffinity label for tubulin | sigmaaldrich.com |

| o-Nitrobenzyl alcohol derivatives | Photocleavable bioconjugates | Controlled release of biomolecules | umass.edu |

The versatility of the o-nitrobenzyl group, as found in this compound, has led to its use in creating photodegradable hydrogels for tissue engineering and in the side-chain functionalization of polymers for thin-film patterning, further highlighting its importance in materials science and bio-interfacial chemistry. umass.edu

Synthesis of Specific Chemical Scaffolds and Heterocyclic Systems

This compound serves as a valuable building block for the synthesis of a variety of complex organic molecules, including specific chemical scaffolds and diverse heterocyclic systems. Its functional groups—the hydroxyl, methoxy (B1213986), and nitro groups—offer multiple reaction sites for synthetic transformations. sigmaaldrich.comcymitquimica.com

One straightforward transformation is the oxidation of the benzylic alcohol to the corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde. sigmaaldrich.comchemicalbook.com This aldehyde is a versatile intermediate in its own right, often used in condensation reactions to form larger molecules. For example, it can be a precursor in the synthesis of various heterocyclic compounds.

The nitrophenyl group is a common feature in the synthesis of pharmacologically relevant heterocyclic structures. For instance, nitrophenyl moieties are incorporated into 5,6,7,8-tetrahydroisoquinolines. nih.govacs.org While these syntheses may start from different precursors, the established routes demonstrate the importance of the nitrophenyl scaffold in building such heterocyclic systems. The general approach often involves the cyclocondensation of a nitrophenyl-containing fragment with another cyclic or linear component. nih.gov

Furthermore, this compound is utilized in the synthesis of precursors for more complex molecules like trifluoromethyl-substituted hydantoins. This involves its conversion to 4-[3-(2-methylphenyl)ureido]-3-methoxybenzylchloride, showcasing a multi-step synthesis where the initial scaffold is significantly modified. sigmaaldrich.com

The principles of solid-phase organic synthesis (SPOS) can also be applied, where benzyl alcohol derivatives are attached to a polymer support. lsu.eduias.ac.in Although not directly demonstrated for this compound in the provided sources, similar structures like 3-methoxy-4-benzyloxybenzyl alcohol have been immobilized on a Merrifield resin. ias.ac.in This resin-bound alcohol can then be used to anchor other molecules, which are subsequently cleaved from the support, streamlining the synthesis and purification of compound libraries. lsu.eduias.ac.in

Table 2: Synthetic Applications of this compound

| Starting Material | Reagents/Conditions | Product | Application/Scaffold | Reference |

|---|---|---|---|---|

| This compound | Pyridinium dichromate (PDC), DCM | 3-Methoxy-4-nitrobenzaldehyde | Intermediate for heterocycles | sigmaaldrich.comchemicalbook.com |

| This compound | --- | 4-[3-(2-Methylphenyl)ureido]-3-methoxybenzylchloride | Precursor for trifluoromethyl-substituted hydantoins | sigmaaldrich.com |

The synthesis of various six-membered heterocycles, which are core structures in many bestselling drugs, often involves intermediates containing nitrophenyl groups. beilstein-journals.org This underscores the strategic importance of compounds like this compound in medicinal chemistry and drug discovery programs.

Advanced Characterization and Analytical Techniques for 3 Methoxy 4 Nitrophenyl Methanol and Its Derivatives

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopy is a powerful tool for probing the molecular structure of (3-Methoxy-4-nitrophenyl)methanol. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals the arrangement of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for elucidating the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The benzylic protons of the -CH₂OH group and the protons of the methoxy (B1213986) (-OCH₃) group each give rise to distinct signals. The integration of these signals provides a quantitative measure of the number of protons in each environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbon atom attached to the nitro group and the carbon of the methoxy group will have characteristic chemical shifts. rsc.org

Table 1: Representative NMR Data for this compound and Related Structures

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound | ¹H | ~7.5-8.0 | m (aromatic) |

| ¹H | ~4.6 | s (CH₂OH) | |

| ¹H | ~3.9 | s (OCH₃) | |

| ¹³C | ~150-155 | (C-O) | |

| ¹³C | ~140-145 | (C-NO₂) | |

| ¹³C | ~110-130 | (Aromatic C-H) | |

| ¹³C | ~60-65 | (CH₂OH) | |

| ¹³C | ~55-60 | (OCH₃) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. pressbooks.pub The nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch usually found between 1500 and 1550 cm⁻¹, and a symmetric stretch between 1300 and 1370 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ether and alcohol functionalities also produce distinct bands in the fingerprint region of the spectrum. libretexts.org

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 | Broad, Strong |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C-H (alkane) | Stretching | 2850-3000 | Medium |

| NO₂ (nitro) | Asymmetric Stretching | 1500-1550 | Strong |

| NO₂ (nitro) | Symmetric Stretching | 1300-1370 | Strong |

| C=C (aromatic) | Stretching | 1400-1600 | Medium to Weak |

| C-O (ether/alcohol) | Stretching | 1000-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (183.16 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of a hydroxyl radical (•OH), a methoxy radical (•OCH₃), or a nitro group (NO₂). docbrown.infolibretexts.org The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. For instance, a peak at m/z 152 would correspond to the loss of the CH₂OH group.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Corresponding Neutral Loss |

|---|---|---|

| [C₈H₉NO₄]⁺ (Molecular Ion) | 183 | - |

| [C₇H₆NO₄]⁺ | 168 | •CH₃ |

| [C₈H₈NO₃]⁺ | 166 | •OH |

| [C₇H₉O₂]⁺ | 125 | •NO₂ |

| [C₆H₅O₂]⁺ | 109 | •CH₂OH, •NO₂ |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the aromatic ring and the nitro group in this compound, results in characteristic absorption bands in the UV-Vis spectrum.

The spectrum is expected to show absorptions corresponding to π→π* transitions of the benzene (B151609) ring and n→π* transitions associated with the nitro group. youtube.com The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. Time-dependent UV-Vis absorption spectra can be used to monitor reactions involving this compound, such as its reduction. researchgate.net

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used for purity assessment, quantitative analysis, and the separation of isomers.

In an HPLC system, a solution of the sample is pumped through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol (B129727) and water), is commonly employed. birchbiotech.com

Detection is typically achieved using a UV detector set at a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. HPLC is also invaluable for separating this compound from its isomers, such as (4-Methoxy-3-nitrophenyl)methanol. sigmaaldrich.com

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~270 nm) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Due to the polarity and relatively low volatility of this compound, direct analysis by gas chromatography (GC) is challenging. Therefore, derivatization is an essential step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.govyoutube.com

Common derivatization techniques for compounds containing hydroxyl groups, such as this compound, include silylation and acetylation. nih.govyoutube.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com This reduces the compound's polarity and boiling point, facilitating its passage through the GC column. youtube.com Similarly, acetylation with reagents like acetic anhydride (B1165640) converts the alcohol to its corresponding acetate (B1210297) ester, which is more volatile.

The resulting volatile derivatives can be effectively separated and analyzed using GC coupled with a mass spectrometer (GC-MS). nih.govnih.gov Capillary columns, such as those with an OV-1 (polydimethylsiloxane) stationary phase, are often employed for the separation of such derivatives. nih.gov For instance, the analysis of structurally related compounds like vanillylmandelic acid (VMA), which also contains a hydroxyl and a methoxy group on a benzene ring, has been successfully achieved using GC after derivatization to its trimethylsilyl form. nih.govnih.govcaymanchem.com

Table 1: GC Parameters for Analysis of Structurally Related Derivatized Compounds

| Parameter | Typical Value/Condition | Reference |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | youtube.com |

| Column Type | Capillary Column (e.g., OV-1) | nih.gov |

| Injection Mode | Split/Splitless | N/A |

| Carrier Gas | Helium or Hydrogen | N/A |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | nih.govnemi.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. tanta.edu.eg In the context of this compound, TLC is invaluable for tracking its formation or its conversion into other products.

For the analysis of phenolic and nitro compounds, silica (B1680970) gel G is a commonly used stationary phase. epa.govsemanticscholar.org The choice of the mobile phase is critical for achieving good separation. A mixture of solvents with varying polarities is often employed. For instance, a mobile phase consisting of benzene, petroleum ether, and methanol has been used for the separation of various nitro compounds. epa.gov The separation of 2-nitrophenol (B165410) and 4-nitrophenol, which share structural similarities with the target compound, can be achieved using TLC. tanta.edu.eg

The progress of a reaction can be visualized by spotting the reaction mixture alongside the starting material and expected product on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot, with their distinct Rf values, indicate the progression of the reaction. chegg.com

Table 2: TLC Systems for Analysis of Related Phenolic and Nitro Compounds

| Stationary Phase | Mobile Phase (v/v/v) | Application | Reference |

| Silica Gel G | Benzene : Petroleum Ether : Methanol (40:30:5) | Separation of nitro compounds | epa.gov |

| Silica Gel | Chloroform : Ethyl Acetate : Formic Acid (5:4:1) | Analysis of phenolic compounds in tea | semanticscholar.org |

| Cellulose | Not specified | Analysis of phenolic compounds in tea | semanticscholar.org |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, analysis of structurally similar compounds provides insight into the expected solid-state conformation.

For example, the crystal structure of (4-nitrophenyl)methanol reveals that molecules associate into ribbons through a combination of O-H···O and C-H···O hydrogen bonds. nih.gov The molecules also form columnar stacks via π···π interactions between the benzene rings. nih.gov Similarly, the structure of tris(4-methoxyphenyl)methanol (B1582487) shows that molecules are linked into dimers by weak O-H···O hydrogen bonds. researchgate.net

A search for the crystal structure of the isomer, 4-methoxy-2-nitrophenol, indicates its existence in a crystalline form, suggesting that this compound is also likely to form crystals suitable for X-ray diffraction analysis. sigmaaldrich.comchemicalbook.comnist.gov The crystallographic data for a related compound, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, shows a monoclinic crystal system with space group P21/c. researchgate.net It is reasonable to expect that this compound would exhibit similar intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, and potentially π-stacking of the aromatic rings, which would be revealed by a single-crystal X-ray diffraction study.

Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Analysis

Derivatization is a key strategy to improve the analytical characteristics of this compound and its derivatives for both chromatographic and spectroscopic techniques. jfda-online.comnih.gov

Derivatization for Volatility Improvement in GC

As mentioned in section 5.2.2, increasing the volatility of this compound is crucial for GC analysis. youtube.commdpi.com Silylation and acylation are primary methods to achieve this. nih.govjfda-online.com These reactions target the polar hydroxyl group, replacing it with a less polar and more volatile functional group. youtube.com The choice of derivatizing agent can be tailored to the specific analytical needs. For instance, using a fluorinated acylating agent can not only increase volatility but also enhance sensitivity for electron capture detection (ECD). jfda-online.com

Table 3: Common Derivatization Reagents for Volatility Enhancement in GC

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative | Reference |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl ether | youtube.com |

| Acetylation | Acetic Anhydride | Hydroxyl (-OH) | Acetate ester | jfda-online.com |

| Alkylation | Diazomethane | Carboxylic Acid (if present) | Methyl ester | nih.gov |

Introduction of Chromophores or Fluorophores for Detector Sensitivity

For liquid chromatography (LC) and other spectroscopic methods, derivatization can be employed to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) into the analyte molecule. researchgate.netwelch-us.com This significantly enhances the sensitivity of detection, particularly for UV-Vis or fluorescence detectors. researchgate.netbenthamdirect.com

While this compound already possesses a chromophore (the nitrophenyl group), its derivatives might lack this feature. In such cases, or to further enhance sensitivity, derivatization is beneficial. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with alcohols to produce highly fluorescent derivatives, allowing for trace-level detection. nih.gov Other reagents, such as dansyl chloride, can also be used to introduce a fluorescent tag. researchgate.net This approach is particularly useful in complex matrices where high selectivity and sensitivity are required. welch-us.com

Table 4: Derivatization Reagents for Enhanced Spectroscopic Detection

| Reagent | Target Functional Group | Detection Method | Advantage | Reference |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Alcohols (-OH) | Fluorescence | High sensitivity | nih.gov |

| Dansyl Chloride | Alcohols (-OH), Phenols | Fluorescence | Enhanced sensitivity for bioanalysis | researchgate.net |

| 2,4-dinitrophenylhydrazine (DNPH) | Carbonyls (if present) | UV-Vis | Forms stable, colored derivatives | mdpi.com |

| 4,4′-dithiodipyridine (DTDP) | Thiols (-SH) | LC-MS (ESI) | Enhances ionization efficiency | mdpi.com |

Theoretical and Computational Studies of 3 Methoxy 4 Nitrophenyl Methanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like (3-methoxy-4-nitrophenyl)methanol. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

DFT calculations are frequently performed using various basis sets, such as B3LYP/6-311G(d,p), to optimize the molecular geometry and compute a range of properties. epstem.netresearchgate.net These calculations are instrumental in understanding the fundamental characteristics of the molecule at the atomic level. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. ajchem-a.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group significantly influence the energies and localizations of the HOMO and LUMO. The HOMO is expected to be located more on the methoxy-substituted phenyl ring, while the LUMO is likely concentrated around the nitro-substituted ring. This distribution dictates the sites susceptible to nucleophilic and electrophilic attack.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of high electron density, prone to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of low electron density, prone to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally corresponds to higher chemical reactivity. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.net These maps are color-coded to indicate regions of varying electrostatic potential. Red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue areas represent positive potential, highlighting electron-deficient regions that are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro and methoxy groups, making them potential sites for interaction with electrophiles. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, rendering it a likely site for nucleophilic interaction. Analysis of the charge distribution, often calculated using methods like Mulliken population analysis, further quantifies the partial charges on each atom, providing a more detailed picture of the molecule's polarity and reactive sites. bhu.ac.in

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis is a valuable tool for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra. nih.gov These calculations are typically performed using DFT methods, and the results are often scaled to better match experimental data. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic frequencies for the stretching and bending of its functional groups, including the O-H, C-O, N-O, and C-H bonds. This information is crucial for the structural characterization of the compound and for understanding its intramolecular dynamics.

Molecular Modeling and Conformational Analysis to Understand Spatial Arrangements

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational preferences of this compound. The molecule possesses rotational freedom around several single bonds, leading to various possible spatial arrangements or conformers.

Conformational analysis helps identify the most stable conformers by calculating their relative energies. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its conformation. For instance, the relative orientation of the methoxy, nitro, and hydroxyl groups can influence intermolecular interactions, such as hydrogen bonding. In the crystal structure of the related compound (4-nitrophenyl)methanol, molecules are linked through hydrogen bonds. nih.gov Similarly, in tris(4-methoxyphenyl)methanol (B1582487), molecules form dimers via weak O-H···O hydrogen bonds. researchgate.net

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify transition states and intermediates, and determine the activation energies for different possible routes.

This allows for the prediction of reaction outcomes and selectivity. For example, in a reaction where multiple products are possible, computational studies can help determine which product is favored kinetically and thermodynamically. This is particularly useful in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

In Silico Studies of Structure-Activity Relationships (SAR) for Derivatives

In silico studies play a vital role in understanding the Structure-Activity Relationships (SAR) of derivatives of this compound. By computationally generating and evaluating a series of related compounds with modified functional groups, it is possible to identify key structural features that are essential for a particular biological activity.

These studies often involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties, and correlating them with observed biological activities using quantitative structure-activity relationship (QSAR) models. For instance, a study on 3-methoxy flavone (B191248) derivatives showed a correlation between their anti-picornavirus activities and the negative MEP values in specific regions of the molecules. nih.gov Such computational screening can guide the synthesis of new derivatives with potentially enhanced or more specific activities, thereby accelerating the drug discovery process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。